Cyprodine
Description
Historical Context of Cyprodine Research
The compound Cyproheptadine (B85728) was patented in 1959 and introduced for medical use in 1961 wikipedia.orgwikipedia.org. Its initial research focused on its potent antihistamine properties, specifically its ability to act as a potent inverse agonist or antagonist of the histamine (B1213489) H1 receptor wikipedia.orgnih.govdrugbank.com. Early studies aimed to understand its efficacy in treating allergic reactions by competing with histamine for binding sites on effector cells drugbank.commims.comtruemeds.in.
Beyond its antihistamine effects, researchers soon identified that Cyproheptadine also possessed significant antiserotonergic properties, particularly as a potent antagonist of the 5-HT2 receptors wikipedia.orgnih.govdrugbank.com. This dual activity at both histamine and serotonin (B10506) receptors distinguished it from many other antihistamines and opened avenues for research into its effects on various physiological processes mediated by these neurotransmitters.
Significance of this compound as a Research Compound
This compound holds significance in academic research due to its distinct pharmacological profile as a dual antagonist of histamine H1 and serotonin 5-HT2 receptors wikipedia.orgnih.govdrugbank.comtruemeds.in. This makes it a valuable model compound for investigating the interactions between histamine and serotonin pathways and for studying the physiological roles of these neurotransmitters . Its use in research has contributed to a better understanding of receptor pharmacology and the development of therapeutic agents targeting these systems .
Detailed research findings highlight this compound's impact on various biological functions:
Receptor Antagonism: Studies have consistently shown this compound's competitive binding to both histamine and serotonin receptors, thereby blocking the actions of these neurotransmitters drugbank.comtruemeds.in. Specifically, it has been reported to block a significant percentage of 5-HT2 receptors in the brain in a dose-dependent manner, as measured by techniques like positron emission tomography (PET) wikipedia.org.
Appetite Stimulation: A notable area of research has been this compound's effect on appetite. Its antagonism of serotonin receptors in the hypothalamus is thought to contribute to its appetite-stimulating properties truemeds.in. Systematic reviews of studies exploring this compound as an appetite stimulant have shown that it can result in significant weight gain in various underweight populations nih.govresearchgate.net. For instance, a randomized clinical trial in underweight children with anorexia demonstrated a statistically significant increase in both weight and height in the Cyproheptadine-treated group compared to a placebo group researchgate.net.
Serotonin Syndrome Research: Due to its potent 5-HT2 antagonism, this compound has been investigated for its role in managing serotonin syndrome, a condition associated with excessive serotonergic activity wikipedia.orgnih.govdrugbank.com. Retrospective studies have reviewed its use in such cases to understand its potential benefits in specific clinical scenarios .
Neurological Research: this compound's activity on neurotransmitter systems has also led to its study in various neurological contexts. Research has explored its potential as an adjunct in conditions like schizophrenia, though some early trials were limited in scope wikipedia.org. It has also been studied in relation to conditions such as post-traumatic stress disorder and akathisia wikipedia.orgdrugtopics.com. Furthermore, its interaction with opioid receptors has been explored in some research contexts rug.nl.
The chemical and physical properties of this compound have also been subjects of academic investigation. Studies have determined its solubility in different solvents, such as water and water-methanol mixtures, and its partition coefficients researchgate.net. Research has also focused on determining its ionization constants, which can provide insights into its behavior in biological systems researchgate.net.
The collective body of academic research on this compound underscores its importance not only as a compound with specific pharmacological actions but also as a tool that has facilitated a deeper understanding of histamine and serotonin receptor systems and their involvement in various physiological and pathological processes.
Summary Table of Research Findings on this compound
| Application Area | Study Focus | Key Research Findings |
| Receptor Pharmacology | Antihistamine and Antiserotonergic Activity | Potent competitive antagonist of histamine H1 and serotonin 5-HT2 receptors; used as a model compound for receptor interaction studies. wikipedia.orgnih.govdrugbank.com |
| Appetite Stimulation | Efficacy in underweight populations | Demonstrated significant weight gain in studies involving underweight children and adults; mechanism linked to serotonin receptor antagonism in the hypothalamus. nih.govresearchgate.net |
| Serotonin Syndrome | Management and Outcomes | Investigated for its role in treating serotonin syndrome due to 5-HT2 antagonism; retrospective reviews provide insights into its use in clinical scenarios. wikipedia.orgnih.govdrugbank.com |
| Allergy Management | Reduction of Histamine-induced Reactions | Effective in reducing histamine-induced wheal and flare reactions, showing comparable efficacy to some other antihistamines in certain contexts. |
| Neurological Conditions | Schizophrenia, PTSD, Akathisia | Studied as an adjunct in schizophrenia (limited data); explored for potential in PTSD and akathisia. wikipedia.orgdrugtopics.comaap.org |
| Chemical Properties | Solubility, Partition Coefficients, Ionization Constants | Physico-chemical properties like solubility and ionization constants in different media have been determined. researchgate.net |
Structure
2D Structure
Properties
Molecular Formula |
C67H97CoN14O17PS |
|---|---|
Molecular Weight |
1492.5 g/mol |
IUPAC Name |
2-acetamido-3-sulfanylpropanoic acid;cobalt(2+);3-[2,7,18-tris(2-amino-2-oxoethyl)-3-(3-amino-3-oxopropyl)-17-[3-[2-[[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropylamino]-3-oxopropyl]-13-(3-imino-3-oxidopropyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanimidate |
InChI |
InChI=1S/C62H90N13O14P.C5H9NO3S.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-3(7)6-4(2-10)5(8)9;/h20-21,23,28,31,34-37,41,52-53,56-57,71,76,84H,12-19,22,24-27H2,1-11H3,(H2,63,77)(H2,64,78)(H2,65,79)(H2,66,80)(H2,67,81)(H2,68,82)(H,69,83)(H,85,86);4,10H,2H2,1H3,(H,6,7)(H,8,9);/q;;+2/p-2 |
InChI Key |
BZLYFDSDKLBOFC-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=N)[O-])N7)CCC(=N)[O-])(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC(=O)NC(CS)C(=O)O.[Co+2] |
Origin of Product |
United States |
Molecular Mechanisms of Action and Receptor Pharmacology of Cyprodine
Antagonism at Histamine (B1213489) Receptors
Cyprodine is recognized as a potent antagonist of histamine receptors, particularly the histamine H1 receptor. This antagonism is a key aspect of its pharmacological action.
Histamine H1 Receptor Competitive Interactions
This compound acts as a competitive antagonist at the histamine H1 receptor drugbank.comwikipedia.orgtruemeds.in. This means it competes with endogenous histamine for binding sites on the receptor, thereby preventing histamine from exerting its effects drugbank.comtruemeds.innih.gov. The H1 receptor is a G protein-coupled receptor involved in mediating various physiological responses, including those associated with allergic reactions nih.govwikipedia.org. By competitively inhibiting histamine binding, this compound blocks the downstream signaling pathways typically activated by histamine at H1 receptors medscape.com. Studies have demonstrated cyproheptadine's high affinity for the H1 receptor wikipedia.org. It functions as a very potent antihistamine or inverse agonist of the H1 receptor wikipedia.org.
Histamine H1 Receptor Binding Affinity
| Receptor | Species | Binding Parameter | Value (nM) | Reference |
|---|---|---|---|---|
| Histamine H1 | Human | Ki | 0.06–2.3 | wikipedia.org |
Antagonism at Serotonin (B10506) Receptors
In addition to its antihistaminic properties, this compound also exhibits significant antagonistic activity at certain serotonin receptors, specifically within the 5-HT2 receptor family.
5-Hydroxytryptamine 2 (5-HT2) Receptor Subtype Interactions
This compound is described as a potent antagonist of the 5-HT2 receptors wikipedia.org. The 5-HT2 receptor family includes the 5-HT2A, 5-HT2B, and 5-HT2C subtypes, all of which are G protein-coupled receptors involved in diverse physiological and behavioral processes bmbreports.orgebi.ac.uk. Research indicates that this compound interacts with all three 5-HT2 subtypes nih.gov. Studies analyzing the activity of cyproheptadine (B85728) and its analogues at rat cerebral cortex 5-HT2A, rat stomach fundus 5-HT2B, and pig choroidal plexus 5-HT2C receptors have provided quantitative binding data nih.gov.
Serotonin 5-HT2 Receptor Subtype Binding Affinities
| Receptor Subtype | Species/Tissue | Binding Parameter | Value | Reference |
|---|---|---|---|---|
| 5-HT2A | Rat cerebral cortex | pKi | 8.80 ± 0.11 | nih.gov |
| 5-HT2B | Rat stomach fundus | pA2 | 9.14 ± 0.25 | nih.gov |
| 5-HT2C | Pig choroidal plexus | pKi | 8.71 ± 0.08 | nih.gov |
Positron emission tomography (PET) studies in humans have shown that cyproheptadine can block a significant percentage of 5-HT2 receptors in the brain in a dose-dependent manner wikipedia.org.
Interactions with Other Neurotransmitter Systems
Beyond its well-established effects on histamine and serotonin receptors, this compound has been noted to interact with other neurotransmitter systems, including the dopaminergic system.
Dopaminergic System Modulation
At higher concentrations, this compound has been reported to possess antidopaminergic activities wikipedia.org. The dopaminergic system plays crucial roles in various brain functions, including motor control, reward, and motivation, mediated through dopamine (B1211576) receptors (D1-D5) and transporters mdpi.comturkupetcentre.net. While detailed binding data for this compound at specific dopamine receptor subtypes (D1-D5) are not as extensively documented as for histamine and serotonin receptors in the provided sources, its interaction with the dopaminergic system has been noted wikipedia.org. Some research suggests that this compound may influence dopaminergic pathways arizona.edu. For instance, it has been mentioned in the context of modulating the mesolimbic dopaminergic pathway arizona.edu. Cyproheptadine has also been listed with an affinity value for the Dopamine transporter (DAT) in humans, albeit at a higher concentration compared to its affinities for H1 and 5-HT2 receptors wikipedia.org.
Potential Interaction with Dopamine Transporter
| Target | Species | Binding Parameter | Value (nM) | Reference |
|---|---|---|---|---|
| Dopamine transporter (DAT) | Human | Ki | 4100 | wikipedia.org |
The precise mechanisms and the extent of this compound's modulation of different components of the dopaminergic system warrant further detailed investigation.
Compound Names and PubChem CIDs
Cholinergic (Muscarinic) System Modulation
Cyproheptadine exhibits anticholinergic properties. It functions as a non-subtype selective muscarinic antagonist. This activity involves competing with acetylcholine (B1216132) for binding sites on muscarinic receptors mdpi.com. By blocking these receptors, Cyproheptadine can modulate the effects mediated by the cholinergic system wikipedia.orgmims.comwikipedia.orgmedscape.com.
Adrenergic System Modulation
Based on the available search results, detailed information specifically describing the direct modulation of adrenergic receptors by this compound or Cyproheptadine within the scope of this outline was not found. While other compounds with adrenergic activity were mentioned in related contexts, a direct link to this compound/Cyproheptadine was not established mdpi.comscribd.comscribd.comtiktok.com.
Ion Channel Modulation
Cyproheptadine has been reported to possess calcium channel blocking properties mims.commedscape.com. Furthermore, studies involving opioid receptors, which can be modulated by compounds like this compound acting as antagonists, indicate interactions with ion channels.
Potassium Channel Regulation (IK, TEA-sensitive, ID, Kir Channels)
Indirect evidence suggests a link between the receptors modulated by this compound and potassium channels. Activation of opioid receptors, which are antagonized by compounds like this compound (specifically, mu-opioid receptors), can lead to the activation of G protein-coupled inwardly rectifying K+ (GIRK) channels researchgate.netnih.gov. GIRK channels are a type of Kir channel. However, direct evidence specifically detailing the modulation of IK, TEA-sensitive, or ID potassium channels by this compound or Cyproheptadine was not found in the search results.
Sodium Channel Inhibition
Information regarding the direct inhibition of sodium channels by this compound or Cyproheptadine was not found within the scope of the search results.
Calcium Channel Inhibition (N-type, L-type)
Cyproheptadine demonstrates general calcium channel blocking activity mims.commedscape.com. Opioid receptor activation can inhibit voltage-gated Ca2+ channels researchgate.netnih.gov. However, the search results did not explicitly detail the specific modulation of N-type or L-type calcium channels by this compound or Cyproheptadine.
Sigma-1 Receptor Activation and Signaling Pathways
Based on the available search results, information directly linking this compound or Cyproheptadine to the activation of Sigma-1 receptors or the downstream signaling pathways mediated by these receptors was not found. Sigma-1 receptor activity and its interactions with other cellular components like IP3 and Ryanodine receptors have been discussed in relation to other compounds such as Pentazocine physiology.org.
Below is a summary of the receptor and ion channel interactions discussed based on the available information for Cyproheptadine, which is likely the active compound referred to as this compound in the context of these pharmacological activities.
| System/Target | Type of Modulation (for Cyproheptadine) | Specific Receptors/Channels Mentioned | Directness of Link | Source(s) |
| Cholinergic (Muscarinic) System | Antagonist | Muscarinic Receptors (non-subtype selective) | Direct | mdpi.comwikipedia.orgmims.comwikipedia.orgmedscape.com |
| Adrenergic System | Not specified | - | Not found | - |
| Ion Channels (Potassium) | Indirect Modulation | GIRK Channels (via opioid receptor antagonism) | Indirect | researchgate.netnih.gov |
| Ion Channels (Sodium) | Not specified | - | Not found | - |
| Ion Channels (Calcium) | Blocking Properties | Calcium Channels (general), Voltage-gated Ca2+ Channels (via opioid receptors) | Direct (general), Indirect (via opioid) | mims.commedscape.comresearchgate.netnih.gov |
| Sigma-1 Receptor | Not specified | Sigma-1 Receptor | Not found | - |
Sigma-1 Receptor Binding Characteristics
This compound has been shown to bind to the sigma-1 receptor. Ligand-receptor binding assays have indicated that this compound can act as a ligand for the sigma-1 receptor. Studies using mouse cortical neurons and HEK-293 cells transfected with the Kv2.1 α-subunit demonstrated that this compound enhances the potassium current (Iκ) through a mechanism involving the sigma-1 receptor. This effect was blocked by sigma-1 receptor antagonists, and inhibition of sigma-1 expression through siRNA knockdown significantly reduced the this compound-induced effect on Iκ. Conversely, a sigma-1 receptor agonist mimicked the effects of this compound on Iκ induction. These findings suggest that this compound's modulation of neuronal excitability, at least in part, involves activation of the sigma-1 receptor nih.govplos.org. The sigma-1 receptor is a chaperone protein primarily located at the endoplasmic reticulum, involved in modulating calcium signaling and interacting with various effector proteins wikipedia.org.
Gi-Dependent cAMP/PKA Pathway Modulation
Research indicates that this compound's effects on intracellular signaling involve the Gi-dependent cAMP/PKA pathway. In mouse cortical neurons, intracellular delivery of this compound increased Iκ by reducing the activity of protein kinase A (PKA). Inhibition of Gi protein signaling eliminated the this compound-induced effect on both Iκ and PKA activity. This suggests that the activation of the sigma-1 receptor by this compound might be linked to the Gi-protein pathway, leading to the observed modulation of PKA activity and subsequent enhancement of Iκ nih.govplos.org. The cAMP/PKA pathway is a fundamental signaling cascade where G protein-coupled receptors (GPCRs) can activate adenylyl cyclase via Gs proteins, increasing cAMP levels and activating PKA, or inhibit adenylyl cyclase via Gi proteins, reducing cAMP levels nih.govwikipedia.org. This compound's action appears to involve the inhibitory Gi pathway, leading to decreased PKA activity.
Enzymatic and Epigenetic Interactions
Beyond its receptor pharmacology, this compound has demonstrated interactions with enzymes involved in epigenetic modifications, specifically histone methyltransferases.
Histone Methyltransferase Set7/9 Inhibition
This compound has been identified as an inhibitor of SET domain containing lysine (B10760008) methyltransferase 7/9 (Set7/9) researchgate.netnih.gov. Set7/9 is a histone lysine methyltransferase that also methylates non-histone proteins, including estrogen receptor α (ERα) researchgate.netnih.gov. High-throughput screening using a fluorogenic substrate-based HMT assay identified cyproheptadine as a Set7/9 inhibitor researchgate.net. Kinetic and X-ray crystallographic analyses have revealed that this compound binds within the substrate-binding pocket of Set7/9, inhibiting its enzymatic activity by competing with the methyl group acceptor researchgate.net. Unlike some other inhibitors that mimic the SAM cofactor, this compound acts as a traditional inhibitor competing with the histone peptide substrate for the binding site proteopedia.org. Studies have determined an IC₅₀ of 1 µM for this compound against Set7/9 .
Impact on Histone Methylation and Estrogen Receptor α (ERα) Expression
Inhibition of Set7/9 by this compound has downstream effects on histone methylation and the expression of non-histone proteins like ERα. Set7/9 is known to mono-methylate histone H3 at lysine 4 (H3K4me1), a modification associated with gene activation proteopedia.orgoncotarget.com. By inhibiting Set7/9, this compound can reduce histone methylation . Furthermore, Set7/9-mediated methylation of ERα stabilizes the receptor and activates its transcriptional activities, which are implicated in the development of hormone-dependent breast cancer researchgate.netnih.govoncotarget.com. Treatment of human breast cancer cells (MCF7 cells) with this compound has been shown to decrease the expression and transcriptional activity of ERα, thereby inhibiting estrogen-dependent cell growth researchgate.netnih.gov. This suggests that this compound's inhibitory effect on Set7/9-mediated ERα methylation contributes to its impact on ERα expression and activity.
Intracellular Signaling Pathway Modulation
This compound's influence on cellular processes also involves interference with the mTOR pathway.
mTOR Pathway Interference
Research indicates that this compound can interfere with the mTOR pathway researchgate.net. The mTOR pathway is a critical regulator of various cellular processes, including cell growth, proliferation, and protein synthesis nih.gov. While the precise mechanism by which this compound interferes with the mTOR pathway is not fully detailed in the provided search results, its identification as having anti-tumor properties in various cancer types, including those where mTOR signaling is often dysregulated, suggests a potential link researchgate.net. The mTOR pathway is a complex network influenced by various upstream signals, including growth factors and amino acids, and its dysregulation is associated with numerous diseases, including cancer nih.govnih.gov. Further research is needed to fully elucidate the nature and implications of this compound's interference with the mTOR pathway.
β-Catenin Signaling Pathway Interference
Research has indicated that this compound, also known as cyproheptadine, exhibits interference with the β-catenin signaling pathway. Specifically, studies in urothelial carcinoma (UC) cells have shown that cyproheptadine targets Glycogen Synthase Kinase 3 beta (GSK3β) nih.gov. Deregulation of the GSK3β/β-catenin signaling pathway was observed in UC cells treated with cyproheptadine nih.gov. The Wnt/β-catenin pathway is known to play a critical role in various biological processes, including cell proliferation, differentiation, and tissue homeostasis, and its aberrant activation is associated with cancers frontiersin.orgrsc.org. Cyproheptadine's action on GSK3β appears to contribute to the suppression of this pathway nih.gov. This interference with β-catenin signaling is suggested to contribute to the antitumor activity observed in these specific cell types nih.gov.
Akt Pathway Modulation
This compound has also been shown to modulate the Akt pathway. Investigations in urothelial carcinoma cells revealed that cyproheptadine inhibits PI3K/AKT signaling nih.gov. The PI3K/Akt pathway is a crucial intracellular signaling cascade involved in fundamental cellular processes such as cell proliferation, survival, and growth nih.govsinobiological.com. Inhibition of this pathway by this compound is considered a mechanism underlying its observed antitumor effects in urothelial carcinoma cells nih.gov. The suppression of the GSK3β/TSC2/mTOR pathway, which is linked to PI3K/Akt signaling, was also noted in cyproheptadine-treated UC cells nih.gov. This suggests a broader impact of this compound on interconnected signaling networks critical for cell growth and survival nih.gov.
Chemical Synthesis and Structural Analysis of Cyprodine
Synthetic Pathways of Cyprodine and its Derivatives
The synthesis of this compound typically involves the formation of its tricyclic core and the introduction of the piperidine (B6355638) ring. While alternative methods exist, a prominent route utilizes a Grignard reaction. fishersci.com
An alternative approach for synthesizing cyproheptadine (B85728) analogues involves the use of low-valent titanium to form the exocyclic double bond. fishersci.com This method can be advantageous as it avoids the use of Grignard reagents, which are sensitive to moisture. fishersci.com However, this titanium-mediated route has been reported to yield lower yields compared to Grignard methods. fishersci.com
Grignard Reagent-Based Synthesis
A representative Grignard reaction-based synthesis of this compound involves the formation of a Grignard reagent from 1-methyl-4-chloropiperidine. fishersci.com Grignard reagents, organomagnesium halides with the general formula R-Mg-X (where R is an alkyl or aryl group and X is a halogen), are powerful nucleophiles commonly used in organic synthesis for forming carbon-carbon bonds. They are typically prepared by reacting an organic halide with magnesium metal in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). The solvent plays a crucial role in stabilizing the reagent by coordinating to the magnesium center.
In the synthesis of this compound, the Grignard reagent formed from 1-methyl-4-chloropiperidine undergoes a nucleophilic addition reaction with dibenzo[a,e]cycloheptatrien-5-one. fishersci.com This reaction involves the attack of the nucleophilic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the ketone. This addition forms an intermediate alkoxide, which upon acidification, yields the final this compound structure. fishersci.com
Key Reagents and Reaction Conditions in this compound Synthesis
The Grignard reaction-based synthesis of this compound utilizes specific reagents and reaction conditions to facilitate the formation of the desired product. Key reagents include magnesium turnings, 1-methyl-4-chloropiperidine, and dibenzo[a,e]cycloheptatrien-5-one. fishersci.com Tetrahydrofuran (THF) is commonly employed as the anhydrous solvent for the formation of the Grignard reagent. fishersci.com
The reaction conditions are crucial for the success of the synthesis. The formation of the Grignard reagent from 1-methyl-4-chloropiperidine and magnesium is typically carried out under a nitrogen atmosphere and involves refluxing at temperatures between 60-65°C. fishersci.com The subsequent nucleophilic addition of the Grignard reagent to dibenzo[a,e]cycloheptatrien-5-one is often initiated at 0°C and then allowed to proceed at room temperature. fishersci.com Acidification, usually with hydrochloric acid, is the final step to obtain this compound. fishersci.com This synthetic route has been reported to achieve yields of approximately 87% in scaled-up batches. fishersci.com
Here is a summary of the key reagents and conditions for the Grignard-based synthesis:
| Step | Key Reagents | Conditions |
|---|---|---|
| 1. Grignard Reagent Formation | Magnesium turnings, 1-methyl-4-chloropiperidine | Nitrogen atmosphere, reflux at 60-65°C in THF |
| 2. Nucleophilic Addition | Dibenzo[a,e]cycloheptatrien-5-one | 0°C followed by room temperature in THF |
| 3. Acidification | Hydrochloric acid | Aqueous workup |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Impact of Tricyclic Ring Modifications on Activity (e.g., 10,11-olefinic bond)
Modifications to the tricyclic ring system of this compound derivatives have been shown to significantly affect their biological activity. Specifically, the presence and nature of the bond at the 10,11-position of the dibenzo[a,d]cycloheptene core play a crucial role. Studies investigating this compound derivatives as inhibitors of histone methyltransferase Set7/9 have demonstrated that even small changes in molecular shape resulting from the reduction or replacement of the 10,11-olefinic bond generally lead to a drastic decrease in inhibitory activity. This suggests that the unsaturated nature of this bond and the resulting planar or semi-planar character of that part of the molecule are important for effective binding and activity against this particular enzyme target.
Optimization for Selective Ion Channel Inhibition (e.g., N-type Calcium Channels)
This compound is known to exhibit inhibitory activities against L-type calcium channels, in addition to its well-established actions on histamine (B1213489) and serotonin (B10506) receptors. Recognizing that this compound also possesses inhibitory activity against N-type calcium channels, research has focused on optimizing this compound derivatives to achieve more selective N-type calcium channel blockade. N-type calcium channels (CaV2.2 channels) are voltage-gated calcium channels primarily located on nerve terminals and are involved in neurotransmitter release and pain pathways, making them a target for analgesic development.
SAR studies aimed at optimizing this compound for selective N-type calcium channel inhibition have led to the identification of derivatives with potent activity against N-type channels and lower activity against L-type calcium channels, as well as histamine (H1) and serotonin (5-HT2A) receptors, compared to this compound itself. This optimization process involves systematic structural modifications to the this compound scaffold to enhance affinity and selectivity for the N-type calcium channel binding site. While the exact details of all modifications are extensive, the research demonstrates that targeted changes can lead to derivatives with improved selectivity profiles, highlighting the importance of SAR in developing compounds with specific pharmacological actions.
Quantitative Structure-Activity Relationship (QSAR) Methodologies in this compound Research
Quantitative Structure-Activity Relationship (QSAR) methodologies represent a computational approach used in medicinal chemistry and drug discovery to establish a mathematical relationship between the structural properties of chemical compounds and their biological activities nih.govmdpi.comamazon.com. The fundamental principle behind QSAR is that the biological activity of a molecule is a function of its physicochemical and structural characteristics amazon.com. By quantifying these characteristics using molecular descriptors, QSAR models aim to predict the activity of new or untested compounds based on their structures nih.govmdpi.com.
The typical process of a QSAR study involves several key steps. Initially, a dataset of compounds with known biological activity is assembled mdpi.com. Molecular descriptors, which are numerical representations of various structural and physicochemical properties (such as electronic, steric, and lipophilic features), are then calculated for each compound nih.govmdpi.comamazon.com. These descriptors can be two-dimensional (2D), based on the molecular graph, or three-dimensional (3D), incorporating spatial arrangements nih.govnih.govresearchgate.net. Common descriptors include parameters like logP (lipophilicity), molecular weight, polar surface area, and various topological and electronic indices mdpi.comamazon.com.
Following descriptor calculation, statistical or machine learning methods are employed to build a model that correlates the descriptor values with the observed biological activity mdpi.comamazon.comfrontiersin.org. Techniques such as multiple linear regression (MLR), partial least squares (PLS), support vector machines (SVM), and neural networks are frequently utilized amazon.comfrontiersin.orgmdpi.com. The goal is to derive a mathematical equation or algorithm that can accurately describe the relationship between structure and activity within the training set of compounds mdpi.comamazon.com.
Model validation is a critical step to ensure the reliability and predictive power of the developed QSAR model nih.govmdpi.comamazon.com. This typically involves internal validation methods, such as leave-one-out cross-validation, and external validation using a separate test set of compounds not included in the training data mdpi.com. Statistical parameters such as R-squared (R²) for goodness-of-fit and Q-squared (Q²) or R²pred for predictive ability are used to assess the model's performance mdpi.comnih.govresearchgate.net. A robust QSAR model should demonstrate good statistical significance and strong predictive capability for external compounds mdpi.com.
QSAR methodologies are valuable tools in drug discovery and optimization. They can help in identifying key structural features responsible for biological activity, predicting the activity of virtual compounds before synthesis, prioritizing compounds for experimental testing, and designing novel compounds with improved properties nih.govmdpi.comamazon.commdpi.com.
Despite the general applicability of QSAR in medicinal chemistry, a comprehensive search for specific quantitative structure-activity relationship studies focusing directly on this compound (Cyproheptadine) and its derivatives to elucidate the relationship between their structural features and biological activities (such as antihistaminic or serotonin antagonism) did not yield specific research findings or data tables within the scope of this review. While the compound's activities and mechanisms are described truemeds.inmims.commedicinesfaq.com, detailed QSAR analyses providing mathematical models and correlating specific molecular descriptors of this compound to quantitative measures of its activity were not found in the consulted literature.
Preclinical Research Models and Biological Systems for Cyprodine Investigation
In Vitro Cellular Models
In vitro studies using various cell lines provide controlled environments to investigate the direct effects of Cyprodine on cellular processes.
Neuronal Excitability Studies in Cortical Neurons
Studies on neuronal excitability in cortical neurons have shown that this compound can enhance the excitability of these neurons. In mouse medial prefrontal cortex slices, this compound (10 µmol/L) significantly reduced the current density required to generate action potentials and increased the instantaneous frequency evoked by a depolarizing current nih.govnih.gov. It also led to a depolarization of the resting membrane potential, decreased the delay time to elicit an action potential, and reduced the spike threshold potential nih.govnih.gov. This effect was found to be mimicked by a sigma-1 receptor agonist and eliminated by an antagonist, suggesting involvement of the sigma-1 receptor nih.govnih.gov. Further research indicated that this compound enhances the delayed rectifier outward K+ current (IK) in mouse cortical neurons, potentially through a sigma-1 receptor-mediated protein kinase A pathway nih.govplos.org. Blocking IK channels with tetraethylammonium (B1195904) (TEA) eliminated this compound's effects on action potential frequency and delay time, but not on spike threshold or resting membrane potential nih.govnih.gov. The compound may also affect other ion channels, as indicated by alterations in the current-voltage relationship nih.govnih.gov. These findings suggest that this compound increases the excitability of medial prefrontal cortex neurons by regulating TEA-sensitive IK channels and potentially other TEA-insensitive K+ channels nih.govnih.gov.
Antiproliferative Effects in Cancer Cell Lines (e.g., Myeloma, Leukemia, Lung Cancer)
This compound has demonstrated antiproliferative effects in various cancer cell lines, including those derived from myeloma, leukemia, and lung cancer researchgate.netresearchgate.netnih.gov. In myeloma and leukemia cells, this compound has been shown to decrease the expression of cyclins D1, D2, and D3, leading to cell cycle arrest in the G0/G1 phase researchgate.netnih.gov. This suppression of D-cyclins precedes the induction of apoptosis researchgate.netnih.gov. Studies have shown that this compound reduces the viability of myeloma and leukemia cell lines, as well as primary patient samples, with preferential toxicity towards cancer cells over normal hematopoietic cells researchgate.netresearchgate.netnih.gov. In lung cancer cell lines such as LLC1 and A549, this compound has also shown potent cytotoxicity in vitro nih.gov.
Table 1: Antiproliferative Effects of this compound on Cancer Cell Lines
| Cancer Type | Cell Lines Tested | Key Findings | Source |
| Myeloma | Multiple myeloma cell lines (e.g., KMS12, LP-1, OCI-MY5, MM1.R, OPM1, U266) | Decreased expression of cyclins D1, D2, D3; G0/G1 cell cycle arrest; Reduced viability; Preferential toxicity to cancer cells | researchgate.netresearchgate.netnih.gov |
| Leukemia | Leukemia cell lines (e.g., OCI-AML2, OCI-AML3, HL60, OCI-M2, NB4) | Decreased expression of cyclins D1, D2, D3; G0/G1 cell cycle arrest; Reduced viability; Preferential toxicity to cancer cells | researchgate.netresearchgate.netnih.gov |
| Lung Cancer | LLC1, A549 | Potent cytotoxicity | nih.gov |
Apoptosis Induction Mechanisms (Mitochondrial Pathway)
This compound has been shown to induce apoptosis in cancer cells, and this process is preceded by the activation of the mitochondrial pathway of caspase activation researchgate.netnih.gov. The mitochondrial pathway of apoptosis involves the release of proapoptotic proteins from the mitochondrial intermembrane space into the cytosol nih.govscielo.org.arrndsystems.com. Cytochrome c is a key protein released, which then binds to Apaf-1, leading to the formation of the apoptosome and activation of caspase-9, followed by the activation of executioner caspases like caspase-3 nih.govscielo.org.arrndsystems.comembopress.org. This compound-induced apoptosis appears to be independent of its known activity as an H1 histamine (B1213489) and serotonin (B10506) receptor antagonist researchgate.netnih.gov.
Cell Migration and Invasion Assays (e.g., LLC1, A549 cells)
Research indicates that this compound can inhibit cell migration and invasion in certain cancer cell lines. In LLC1 and A549 lung cancer cells, this compound decreased invasion and migration in Matrigel invasion transwell and plate scratch assays nih.govresearchgate.net. These assays are used to evaluate a cell's ability to move through a barrier or into a simulated tissue environment, processes critical for metastasis . The inhibition of migration and invasion by this compound in these models suggests a potential role in suppressing the metastatic spread of cancer cells nih.govresearchgate.net.
Table 2: Effects of this compound on Cell Migration and Invasion
| Cell Lines Tested | Assay Type | Key Findings | Source |
| LLC1 (Lung Cancer) | Plate scratch assay, Transwell Matrigel cell invasion assay | Inhibited cell migration and invasion | nih.govresearchgate.net |
| A549 (Lung Cancer) | Plate scratch assay, Transwell Matrigel cell invasion assay | Inhibited cell migration and invasion | nih.govresearchgate.net |
In Vivo Animal Models
In vivo animal models are utilized to study the systemic effects of this compound, including its impact on tumor growth and other biological processes within a living organism. In mouse models of myeloma and leukemia, this compound has been shown to inhibit tumor growth without significant toxicity researchgate.netnih.gov. Animal models are also used to assess pharmacokinetics and drug interactions nih.gov. Furthermore, this compound has been investigated in animal models related to its effects on the central nervous system and behavior, such as studies examining its influence on pain response and its interaction with other pharmacological agents epain.org. Research in animal models of Parkinson's disease has also explored compounds acting on opioid receptors, where this compound, as a mu-opioid receptor antagonist, has shown potential in alleviating L-DOPA-induced dyskinesias in non-human primates researchgate.netresearchgate.net.
Tumor Growth Inhibition in Murine Models (Myeloma, Leukemia, Subcutaneous Lung Cancer)
This compound (often referred to as Cyproheptadine (B85728) in preclinical studies) has demonstrated inhibitory effects on tumor growth in several murine models, particularly in the context of hematologic malignancies and solid tumors.
In mouse models of myeloma and leukemia, Cyproheptadine exhibited preclinical activity by decreasing the expression of cyclins D1, D2, and D3, leading to cell cycle arrest in the G0/G1 phase. Following this suppression of D-cyclins, Cyproheptadine induced apoptosis in both myeloma and leukemia cell lines and primary patient samples, showing preferential activity against malignant cells compared to normal hematopoietic cells. In mouse models of myeloma and leukemia, Cyproheptadine inhibited tumor growth without significant toxicity. nih.govwikipedia.org
Studies in a syngeneic LLC1 subcutaneous lung cancer model in mice also investigated the effects of Cyproheptadine. Treatment with Cyproheptadine resulted in decreased growth of LLC1 subcutaneous tumors compared to untreated mice. nih.gov Additionally, in the LLC1 syngeneic lung cancer model, a decreased number of metastatic nodules was observed on the surface of the lungs in treated mice. nih.gov In a xenograft model using MDAY-D2 cells, Cyproheptadine delayed tumor growth, resulting in an approximately 2-fold reduction in tumor volume at the end of the treatment period. nih.gov Similar findings were reported in xenograft animals bearing JJN3 myeloma cells. nih.gov
The anti-tumor properties of Cyproheptadine have been attributed, in part, to the induction of apoptosis and cell cycle arrest in various cancer types, including hepatocellular carcinoma, myeloma, leukemia, mantle cell lymphoma, breast cancer, and urothelial carcinoma. nih.gov
The following table summarizes key findings from tumor growth inhibition studies in murine models:
| Cancer Type (Murine Model) | Observed Effect of Cyproheptadine | Key Mechanism/Associated Finding | Source |
| Myeloma (Mouse models, JJN3 xenograft) | Inhibited tumor growth, Delayed tumor growth (~2-fold reduction in volume) | Decreased expression of cyclins D1, D2, D3; G0/G1 cell cycle arrest; Apoptosis induction | nih.govwikipedia.orgnih.gov |
| Leukemia (Mouse models, MDAY-D2 xenograft) | Inhibited tumor growth, Delayed tumor growth | Decreased expression of cyclins D1, D2, D3; G0/G1 cell cycle arrest; Apoptosis induction | nih.govwikipedia.orgnih.gov |
| Subcutaneous Lung Cancer (LLC1 syngeneic model) | Decreased tumor growth, Decreased metastatic nodules | Induced apoptosis and cell cycle arrest | nih.gov |
Neurological Function Studies (e.g., Pyramidal Neuron Excitability, Soman (B1219632) Exposure Models)
This compound has been investigated for its effects on neurological function, including its influence on neuronal excitability and potential protective effects in models of neurotoxic exposure.
Studies examining the effects of Cyproheptadine on pyramidal neuron excitability in mouse medial prefrontal cortex slices have shown that Cyproheptadine administration significantly altered the membrane properties and excitability of these neurons. wikipedia.orgfishersci.be Specifically, Cyproheptadine (at 10 µmol/L) significantly reduced the current density required to generate action potentials and increased the instantaneous frequency evoked by a depolarizing current. fishersci.be It also led to depolarization of the resting membrane potential, decreased the delay time to elicit an action potential, and reduced the spike threshold potential. fishersci.be These effects suggest that Cyproheptadine increases the excitability of medial prefrontal cortex neurons, at least partly through increased activity of TEA-sensitive IK channels and potentially other TEA-insensitive voltage-gated K+ currents. wikipedia.orgfishersci.be This effect appears to be mediated, at least in part, by sigma-1 receptors. fishersci.be
In addition to its effects on neuronal excitability, Cyproheptadine has been reported to have a role in the central nervous system in the context of soman exposure. In rats exposed to soman, Cyproheptadine was reported to control seizures, improve survival, reduce seizure duration, and reduce the number of dying cells in the brain. wikipedia.org
The following table summarizes key findings from neurological function studies:
| Model/System | Observed Effect of Cyproheptadine | Key Mechanism/Associated Finding | Source |
| Mouse Medial Prefrontal Cortex Pyramidal Neurons | Increased firing frequency, Depolarized resting membrane potential, Decreased action potential delay, Reduced spike threshold | Regulation of TEA-sensitive IK and other K+ channels, Sigma-1 receptor mediation | wikipedia.orgfishersci.be |
| Rat Soman Exposure Model | Control of seizures, Improved survival, Reduced seizure duration, Reduced dying cells in brain | Role in the central nervous system | wikipedia.org |
Motor Disorder Models (e.g., L-DOPA Induced Dyskinesia in Non-Human Primates)
Preclinical investigations have also explored the potential of this compound in addressing motor disorders, particularly L-DOPA-induced dyskinesia (LID) in models of Parkinson's disease.
In MPTP-lesioned non-human primates, a model commonly used to study Parkinson's disease and LID sacheminc.com, this compound has been investigated for its effects on dyskinetic movements. Studies have indicated that this compound, described as a MOR antagonist, was able to alleviate LID in MPTP-lesioned non-human primates. mims.comciteab.com Notably, these studies reported that this compound achieved this alleviation of LID without interfering with the antiparkinsonian effects of L-DOPA. mims.comciteab.com This suggests a potential therapeutic benefit for managing a significant motor complication associated with long-term L-DOPA therapy in Parkinson's disease.
The following table summarizes key findings from motor disorder models:
| Model/System | Observed Effect of this compound | Key Mechanism/Associated Finding | Source |
| L-DOPA Induced Dyskinesia (MPTP-lesioned Non-Human Primates) | Alleviated dyskinesia | MOR antagonist activity, Did not interfere with L-DOPA's antiparkinsonian effects | mims.comciteab.com |
Metabolism and Enzyme Interaction Research of Cyprodine
In Vitro and In Vivo Metabolic Pathways
Cyprodine undergoes significant metabolism, leading to the formation of various metabolites. This metabolic process facilitates its elimination from the body.
Glucuronidation as a Primary Pathway
Glucuronidation is identified as a significant metabolic pathway for this compound. This process involves the conjugation of this compound with glucuronic acid, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes drugbank.com. This conjugation generally increases the water solubility of the compound, facilitating its excretion.
Formation of Quaternary Ammonium (B1175870) Glucuronide Conjugates
A principal metabolite found in human urine is a quaternary ammonium glucuronide conjugate of this compound drugbank.com. This indicates that the tertiary amine group of this compound is a site for glucuronidation, leading to the formation of a positively charged quaternary ammonium species conjugated with glucuronic acid. Expressed human UGT1.4 protein has been shown to catalyze the formation of quaternary ammonium-linked glucuronides from tertiary amine substrates nih.gov.
Oxidative Metabolism and Metabolite Identification (e.g., DesmethylCPH, DMCPH-epoxide)
Oxidative metabolism also plays a role in this compound's biotransformation. Studies in rats have investigated the plasma concentrations and urinary excretion of cyproheptadine (B85728) (CPH) and its metabolites after intravenous administration nih.gov. Detectable metabolites included desmethylcyproheptadine (B50868) (DMCPH) and desmethylcyproheptadine epoxide (DMCPH-epo) nih.gov. DMCPH was also eliminated according to a biexponential equation after intravenous administration of performed DMCPH, forming DMCPH-epo in plasma nih.gov. The metabolite desmethyl CPH-epoxide was found to be more active than the parent compound in certain in vitro models nih.gov.
Data on this compound Metabolites:
| Metabolite | Formation Pathway | Detection (Rat Studies) | PubChem CID |
| This compound Glucuronide | Glucuronidation | Human Urine drugbank.com | N/A |
| Desmethylcyproheptadine (DMCPH) | Oxidative Metabolism | Plasma, Rat nih.gov | 159718 nih.gov |
| Desmethylcyproheptadine Epoxide (DMCPH-epo) | Oxidative Metabolism | Plasma, Rat nih.gov | N/A |
Cytochrome P450 (CYP) Enzyme System Interactions
The cytochrome P450 (CYP) enzyme system is a superfamily of enzymes crucial for the metabolism of many drugs and xenobiotics in the liver. This compound interacts with this system both as a substrate for metabolism and potentially as an inducer or inhibitor of enzyme activity.
CYP3A4 Involvement in this compound Metabolism
This compound is primarily metabolized by the liver, with CYP3A4 being identified as a major enzyme involved in its metabolism wikipedia.orgwikipedia.org. This suggests that the rate at which this compound is cleared from the body can be influenced by substances that affect CYP3A4 activity.
Enzyme Competition and Drug-Drug Interaction Mechanisms
The interaction of this compound with drug-metabolizing enzymes, particularly those in the liver, is a key aspect of its pharmacological behavior. These interactions can lead to competition for enzyme binding sites, influencing the metabolism of this compound and co-administered drugs.
Competition in Hepatic Oxidative Metabolism
Hepatic oxidative metabolism, largely mediated by the cytochrome P450 (CYP) enzyme system, plays a major role in the disposition of many drugs. This compound is primarily metabolized in the liver, with CYP3A4 identified as a major enzyme involved in its metabolism. wikipedia.orgwikipedia.org The CYP450 system is responsible for the biotransformation of a large number of pharmaceuticals, and interactions due to shared metabolic pathways are frequent. nih.govpharmajournal.net
Competitive inhibition is a common mechanism of drug-drug interaction within the CYP system. This occurs when two or more compounds that are substrates for the same enzyme compete for binding to the enzyme's active site. nih.govmdpi.compharmacytimes.com The extent of competitive inhibition depends on the concentrations of the competing drugs at the enzyme site and their respective affinities for the enzyme. pharmacytimes.com When a drug with high concentration and/or binding affinity for a particular CYP enzyme is co-administered with another drug metabolized by the same enzyme, it can preferentially bind to the enzyme, reducing the metabolism of the second drug and potentially leading to increased plasma concentrations of the latter. pharmacytimes.com
Given that this compound is a substrate for CYP3A4, it has the potential to engage in competitive interactions with other drugs that are also metabolized by this enzyme. wikipedia.orgwikipedia.orgmedscape.com For instance, studies have indicated that co-administration of encorafenib (B612206) and cyproheptadine can affect hepatic/intestinal enzyme CYP3A4 metabolism, highlighting the potential for such interactions. medscape.com
Impact on Enzyme Depletion and Induction
Drug interactions can also arise from the ability of a compound to either inhibit or induce the activity or expression of drug-metabolizing enzymes. Enzyme inhibition can lead to decreased metabolism of co-administered drugs, resulting in increased systemic exposure and a higher risk of toxicity. nih.gov Conversely, enzyme induction can accelerate the metabolism of co-administered drugs, potentially reducing their efficacy. nih.govevotec.com
Enzyme induction can occur through various mechanisms, including the activation of nuclear receptors such as the aryl hydrocarbon receptor (AhR), pregnane (B1235032) X receptor (PXR), and constitutive androstane (B1237026) receptor (CAR), which regulate the transcription of genes encoding CYP enzymes like CYP1A2, CYP2B6, and CYP3A4. evotec.com Ligand binding can also stabilize enzymes, leading to increased enzyme levels, as seen with CYP2E1 induction by ligand stabilization, which also involves competitive inhibition. nih.gov
While the general mechanisms of enzyme induction and depletion are well-established within the context of drug metabolism nih.govevotec.com, research specifically detailing the capacity of this compound to cause significant enzyme depletion or induction is less extensively documented in the provided search results. However, the potential for such effects exists, particularly in the context of its interaction with CYP3A4. The observation that encorafenib, when co-administered with cyproheptadine, can both inhibit and induce CYP3A4 underscores the complex nature of these enzyme interactions and the need for caution when this compound is administered with other drugs that are sensitive substrates for this enzyme. medscape.com
Understanding the interplay between this compound and hepatic enzymes, including competitive substrate interactions and potential effects on enzyme levels through induction or depletion, is vital for predicting and managing potential drug-drug interactions in a clinical setting.
Key Enzyme Interactions of this compound
| Enzyme | Type of Interaction with this compound (as Substrate) | Notes | Source |
| CYP3A4 | Substrate, involved in oxidative metabolism | Primary enzyme for hepatic metabolism of this compound. Potential for competitive inhibition with other CYP3A4 substrates. | wikipedia.orgwikipedia.orgmedscape.com |
| UDP-glucuronosyltransferase enzymes | Substrate, involved in glucuronidation | Primary metabolic pathway involving conjugation. Typically occurs in the liver. | drugbank.com |
Theoretical Applications and Future Research Directions of Cyprodine
Cyprodine as a Pharmacological Probe
This compound's ability to interact with multiple biological targets makes it a valuable tool for investigating physiological processes.
Investigation of Histamine (B1213489) and Serotonin (B10506) Receptor Physiology
This compound is recognized as a potent competitive antagonist of both histamine H₁ receptors and serotonin receptors. medicinesfaq.comdrugbank.com Its antagonism at H₁ receptor sites occurs on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract. medicinesfaq.com this compound has been observed to antagonize several pharmacodynamic effects of serotonin in laboratory animals, including bronchoconstriction and vasodepression. medicinesfaq.com The compound's efficacy in antagonizing histamine-mediated effects is comparable to its effects on serotonin. medicinesfaq.com Specifically, this compound exhibits nonspecific serotonin antagonism at 5-HT₁A and 5-HT₂A receptors, preventing serotonin from binding to these sites. utah.edu This property allows researchers to use this compound to probe the roles of these specific histamine and serotonin receptor subtypes in various physiological and pathological conditions.
Elucidation of Ion Channel Function
Research indicates that this compound can directly inhibit ion channels, including potassium (K⁺), sodium (Na⁺), and N-type and L-type calcium (Ca²⁺) channels in cardiac cells. plos.org Studies using mouse cortical neurons and HEK-293 cells transfected with the Kv2.1 α-subunit have demonstrated that intracellularly delivered this compound increases the delayed rectifier outward K⁺ current (Iᴋ) by reducing the activity of protein kinase A (PKA). plos.orgnih.gov This effect on Iᴋ is concentration-dependent. plos.org Further research suggests that this compound increases the excitability of medial prefrontal cortex neurons by regulating tetraethylammonium (B1195904) (TEA)-sensitive Iᴋ channels and potentially other TEA-insensitive K⁺ channels, such as Iᴅ and inward-rectifier Kir channels. nih.govnih.gov These findings highlight this compound's utility as a probe for studying the function and modulation of various ion channels.
Exploration of Novel Therapeutic Research Avenues (Preclinical Basis)
The multifaceted pharmacological profile of this compound suggests potential for exploring novel therapeutic applications in preclinical research.
Anticancer Research (Beyond Antihistamine Activity)
Preclinical studies have explored this compound's potential in cancer research, independent of its antihistamine and antiserotonin activities. In myeloma and leukemia cells, this compound has been shown to decrease the expression of cyclins D1, D2, and D3, leading to cell cycle arrest in the G₀/G₁ phase. nih.gov Following D-cyclin suppression, this compound induced apoptosis in myeloma and leukemia cell lines and primary patient samples, showing preferential activity against cancer cells over normal hematopoietic cells. nih.gov In mouse models of myeloma and leukemia, this compound inhibited tumor growth without significant toxicity. nih.gov This induction of apoptosis was preceded by the activation of the mitochondrial pathway of caspase activation and was independent of this compound's known H₁ histamine and serotonin receptor antagonism. nih.gov These findings position this compound as a potential lead compound for novel cancer therapies, warranting further preclinical investigation.
Neuropharmacological Research (e.g., Excitability Modulation, Antipsychotic Potential)
This compound's effects on neuronal excitability have implications for neuropharmacological research, including potential antipsychotic applications. Studies have shown that this compound significantly alters the membrane properties and increases the excitability of pyramidal neurons in the mouse medial prefrontal cortex. nih.govnih.gov This increased excitability is primarily modulated through the regulation of the TEA-sensitive Iᴋ and other TEA-insensitive voltage-gated K⁺ currents. nih.gov This effect on neuronal excitability may contribute to its apparent clinical efficacy as an antidepressant and antipsychotic. nih.govnih.gov Furthermore, this compound has been investigated in the context of L-DOPA-induced dyskinesia (LID) in animal models of Parkinson's disease, where it has shown the ability to reduce LID without affecting the antiparkinsonian effects of L-DOPA. mdpi.comresearchgate.netarizona.edusaludcastillayleon.es This suggests a potential role in modulating neural circuits involved in movement disorders.
Metabolic Regulation Research (e.g., IGF-1 Homeostasis, Insulin (B600854) Sensitivity)
Research has also touched upon this compound's potential influence on metabolic processes, including insulin sensitivity and growth factors like IGF-1. While this compound is known to stimulate appetite, potentially through antagonism of serotonin on the appetite center of the hypothalamus medicinesfaq.comdrugbank.comtruemeds.in, its direct effects on IGF-1 homeostasis and insulin sensitivity are less extensively characterized in the provided information. One study in acromegalic subjects observed that this compound increased insulin secretion, although this effect was not seen in diabetic or normal subjects. nih.gov Neither this compound nor methysergide (B1194908) (another serotonin antagonist) altered the glucose utilization rate constant or tissue sensitivity to insulin in normal or acromegalic subjects in this study. nih.gov Further research is needed to fully elucidate any potential roles of this compound in modulating IGF-1 pathways or directly impacting insulin sensitivity beyond its known effects on appetite.
Analog Design and Development Research
The design and development of analogs of a chemical compound are crucial steps in exploring its therapeutic potential and optimizing its pharmacological properties. This involves synthesizing new compounds with structural similarities to the parent compound, this compound in this case, and evaluating their biological activities. The goal is often to enhance potency, improve selectivity for specific targets, alter pharmacokinetic profiles, or reduce potential off-target effects.
Research into this compound analogs has primarily focused on modulating receptor activity, particularly within the opioid system. This compound itself has been identified as a moderately selective mu-opioid receptor (MOR) antagonist. arizona.edu This property has driven the investigation into related compounds that could offer more refined or distinct receptor interactions.
Development of Selective Receptor Agonists/Antagonists
The development of selective receptor agonists and antagonists based on the structure of this compound or related scaffolds is a significant area of research. The aim is to create compounds that interact with specific receptor subtypes with high affinity and efficacy (for agonists) or inhibitory power (for antagonists), minimizing interactions with other receptors to reduce unwanted side effects.
Studies have explored this compound and its analogs in the context of opioid receptors, which are G protein-coupled receptors (GPCRs) involved in pain modulation, reward, and other physiological processes. rug.nl The opioid receptor family includes mu (μ), delta (δ), and kappa (κ) subtypes, each with distinct roles and downstream signaling pathways. rug.nl
Research indicates that moderately selective MOR antagonists, including this compound and ADL5510, have shown effects in preclinical models, such as reducing L-DOPA-induced dyskinesias in MPTP-lesioned nonhuman primates without negatively impacting antiparkinsonian effects. arizona.edu This suggests that fine-tuning the selectivity and activity of this compound-like compounds at opioid receptor subtypes could yield therapeutic agents for conditions involving dysregulated opioid signaling.
The design of selective ligands often involves structural modifications to the parent compound to favor binding to one receptor subtype over others. This can involve altering functional groups, changing the shape or flexibility of the molecule, or incorporating elements that interact specifically with binding pockets unique to a particular receptor subtype.
While specific detailed research findings on the design and activity of a broad range of this compound-based selective receptor agonists/antagonists were not extensively detailed in the provided search results beyond its classification as a moderately selective MOR antagonist and its use in studies, the principle of developing such selective ligands from a lead compound like this compound is a standard approach in medicinal chemistry. The effectiveness observed with this compound in specific preclinical models highlights the potential value of further analog development to optimize its receptor profile. arizona.edu
Design of Specific Ion Channel Modulators
The design of specific ion channel modulators based on the this compound structure is another potential avenue for analog development research. Ion channels are integral membrane proteins that regulate the flow of ions across cell membranes, playing critical roles in electrical signaling, cellular volume regulation, and other fundamental processes. frontiersin.org, frontiersin.org Modulation of ion channel function can involve blocking the channel pore, altering channel gating, or affecting channel expression or trafficking. researchgate.net
While the provided search results primarily link this compound to receptor (specifically opioid receptor) modulation, the broader field of analog design encompasses the potential to explore interactions with other target classes, including ion channels. frontiersin.org, frontiersin.org Many therapeutically effective compounds exert their effects by modulating ion channels, and this class of proteins represents the second-largest category of pharmacologically targetable proteins after GPCRs. frontiersin.org, frontiersin.org
Research into ion channel modulators involves identifying compounds that can selectively interact with specific types or subtypes of ion channels to restore normal cellular function in disease states. This can be particularly relevant for conditions involving channelopathies, which are diseases caused by dysfunctional ion channels. frontiersin.org
Although direct research findings detailing the design of this compound analogs specifically as ion channel modulators were not prominently featured in the search results, the general principles of analog design and the importance of ion channels as drug targets suggest this as a theoretical future research direction. The structural characteristics of this compound could potentially be leveraged or modified to develop compounds that interact with specific ion channel targets, although this would require dedicated investigation and screening efforts.
Q & A
Basic Research Questions
Q. How to formulate a focused research question on Cyprodine’s mechanism of action in biological systems?
- Methodological Answer: Begin with a literature review to identify gaps in understanding this compound’s molecular interactions. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example: "How does this compound inhibit neurotransmitter receptors in murine models compared to established antagonists?" ensures specificity and measurability .
- Key Considerations: Avoid broad terms (e.g., "study effects") and operationalize variables (e.g., receptor binding affinity, dose-response curves) .
Q. What experimental design principles apply to assessing this compound’s efficacy in vitro?
- Methodological Answer: Adopt a controlled, replicated design with clear variables (e.g., concentration gradients, exposure time). Include positive/negative controls (e.g., known inhibitors) and validate assays (e.g., ELISA for protein quantification). Use blocking strategies to minimize confounding factors like temperature or pH fluctuations .
- Data Collection: Document raw data with metadata (e.g., batch numbers, equipment calibration) to ensure reproducibility .
Q. How to conduct a systematic literature review on this compound’s pharmacokinetic properties?
- Methodological Answer: Use databases (PubMed, SciFinder) with Boolean operators (e.g., This compound AND (metabolism OR clearance)). Screen studies for relevance using PRISMA flow diagrams. Critically appraise sources for bias (e.g., industry-funded studies) and extract data into standardized tables (e.g., half-life, bioavailability) .
- Synthesis: Compare results across species or methodologies to identify patterns or discrepancies .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s reported toxicity thresholds across studies?
- Methodological Answer: Perform a meta-analysis using heterogeneity tests (e.g., I² statistic) to quantify variability. Stratify data by experimental conditions (e.g., cell lines vs. in vivo models). Conduct sensitivity analyses to assess the impact of outlier studies .
- Experimental Validation: Replicate conflicting results under standardized protocols, ensuring identical reagents and statistical power .
Q. What strategies optimize this compound’s stability in long-term biochemical assays?
- Methodological Answer: Test stabilizers (e.g., antioxidants, cryoprotectants) using accelerated degradation studies (e.g., elevated temperatures). Monitor degradation products via LC-MS and model kinetics (Arrhenius equations) to predict shelf-life. Include inert atmosphere storage (e.g., nitrogen) to mitigate oxidation .
- Advanced Analytics: Employ multivariate design (e.g., DOE) to evaluate interactions between factors like pH and light exposure .
Q. How to integrate multi-omics data (genomic, proteomic) to elucidate this compound’s off-target effects?
- Methodological Answer: Use bioinformatics pipelines (e.g., STRING for protein networks, KEGG for pathway enrichment). Cross-reference transcriptomic data (RNA-seq) with proteomic profiles (mass spectrometry) to identify dysregulated pathways. Validate computationally predicted targets via CRISPR knockdown or siRNA .
- Ethical Considerations: Ensure omics datasets are anonymized and comply with FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Methodological Pitfalls to Avoid
- Questionnaire Design: If surveying this compound’s clinical applications, avoid leading questions (e.g., "Do you agree this compound is effective?"). Instead, use Likert scales (e.g., "Rate this compound’s efficacy from 1–5") to reduce bias .
- Statistical Reporting: Provide exact p-values (not thresholds like p < 0.05) and effect sizes (e.g., Cohen’s d) to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
